Tosufloxacin tosylate
Overview
Description
Synthesis Analysis
The synthesis of Tosufloxacin tosylate involves several chemical transformations starting from ethyl 2,6-dichloro-5-fluoronicotinoyl acetate. The process includes condensation with triethyl orthoformate, displacement with 2,4-difluoroaniline, cyclization, further condensation with 3-aminopyrrolidine, hydrolysis, and finally, tosylate formation. This synthesis pathway achieves an overall yield of 72.6% (L. Ming, 2003).
Molecular Structure Analysis
The molecular structure of Tosufloxacin tosylate is characterized by a complex arrangement that includes a fluoroquinolone core with a piperazinyl ring and a tosylate group. This structure contributes to its high antibacterial activity and pharmacokinetic properties. Quantum chemical calculations have been performed on boron complexes with Tosufloxacin, suggesting potential for further chemical and pharmacological exploration (K. Sayın & Duran Karakaş, 2017).
Chemical Reactions and Properties
Tosufloxacin tosylate interacts with various substances in multi-spectroscopic studies, demonstrating complex chemical behavior. For instance, it forms complexes with Terbium(III) ions, emitting characteristic fluorescence, a property that has been exploited for analytical applications (Cui Hua-l, 2013).
Physical Properties Analysis
The physical properties of Tosufloxacin tosylate, such as solubility and dissolution rate, have been significantly improved by forming inclusion complexes with hydroxypropyl-β-cyclodextrin. This modification enhances its applicability in pharmaceutical formulations, making the drug more effective (Jianfei Sun et al., 2019).
Chemical Properties Analysis
Studies on Tosufloxacin tosylate's interaction with bovine serum albumin (BSA) reveal insights into its chemical properties, including binding mechanisms and effects on protein conformation. These interactions are essential for understanding the drug's behavior in biological systems (Feng-yu Deng & Y. Liu, 2012).
Scientific Research Applications
Binding to Bovine Serum Albumin : Deng, Liu (2012) found that Tosufloxacin tosylate binds to bovine serum albumin through electrostatic interaction, impacting the protein's structure (Feng-yu Deng & Y. Liu, 2012).
Improving Solubility and Maintaining Antibacterial Effect : Sun et al. (2019) reported that an inclusion complex of Tosufloxacin tosylate significantly enhances its solubility and dissolution while maintaining its antibacterial properties (Jianfei Sun et al., 2019).
Prodrug Development : Chu et al. (1990) synthesized A-71497, a derivative of Tosufloxacin, which shows increased water solubility and effectiveness against bacterial infections (D. Chu et al., 1990).
Clinical Efficacy in Otorhinolaryngological Infections : A study by Kanaya et al. (1993) demonstrated that Tosufloxacin tosylate has an 85.5% clinical efficacy rate in treating otorhinolaryngological infections without adverse events or abnormal lab findings (T. Kanaya et al., 1993).
Broad Antibacterial Spectrum : Niki (2002) indicated that Tosufloxacin tosylate is approved for respiratory, urinary tract, hepatobiliary, and gastrointestinal infections, showing effectiveness against various pathogens, including Chlamydia trachomatis (Y. Niki, 2002).
Activity Against Diarrhea Pathogens : Bryan et al. (1990) found that Tosufloxacin is effective against bacterial pathogens causing diarrhea, demonstrating broad activity against gram-positive and anaerobic organisms (J. Bryan et al., 1990).
Preventing Secondary Infections in Haematological Malignancies : Sawada et al. (2012) reported on its potential to prevent secondary infections in patients with haematological malignancies due to its broad spectrum of activity against Gram-negative and Gram-positive bacteria (H. Sawada et al., 2012).
Treating Tropical Bacterial Infections : Srimuang et al. (2012) highlighted its superior activity against Salmonella, E. coli, and P. pseudomallei, suggesting its utility in treating bacterial infections in tropical regions (S. Srimuang et al., 2012).
Potential Use in Pneumonia Treatment : Fujishima et al. (2019) discussed its recommendation for pneumonia treatment, especially when tuberculosis cannot be excluded (Nobuhiro Fujishima et al., 2019).
Safety And Hazards
properties
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3.C7H8O3S/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSQVOKOWWIUCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
100490-36-6 (Parent) | |
Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8047842 | |
Record name | Tosufloxacin toluenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tosufloxacin tosylate | |
CAS RN |
100490-94-6, 115964-29-9 | |
Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100490-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115964-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tosufloxacin tosilate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115964299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tosufloxacin toluenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOSUFLOXACIN TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO6NM634EH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.